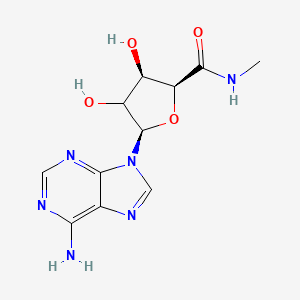

5'-N-Methyl carboxamidoadenosine

Description

5'-N-Methyl carboxamidoadenosine is an adenosine derivative characterized by a methyl-substituted carboxamido group at the 5'-position of the ribose moiety. This structural modification distinguishes it from endogenous adenosine and other synthetic analogs. Adenosine derivatives are widely studied for their roles in modulating adenosine receptors (A₁, A₂A, A₂B, A₃), which regulate physiological processes such as cardiovascular function, neurotransmission, and inflammation .

Propriétés

Formule moléculaire |

C11H14N6O4 |

|---|---|

Poids moléculaire |

294.27 g/mol |

Nom IUPAC |

(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide |

InChI |

InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15)/t5-,6?,7+,11-/m1/s1 |

Clé InChI |

PLYRYAHDNXANEG-MYLVMTIQSA-N |

SMILES isomérique |

CNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 5’-N-Méthyl carboxamidoadénosine implique généralement l'amidation de substrats d'acide carboxylique. Une méthode courante est l'amidation catalytique des acides carboxyliques à l'aide d'un réactif de couplage tel que l'anhydride d'acide propanephosphonique (T3P). Cette réaction est effectuée dans des conditions douces, conduisant à des rendements moyens à bons .

Méthodes de production industrielle : La production industrielle de 5’-N-Méthyl carboxamidoadénosine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'activation de substrats d'acide carboxylique et l'amidation subséquente avec la méthylamine. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 5’-N-Méthyl carboxamidoadénosine subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe carboxamido.

Réactifs et conditions communs:

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de la carboxamidoadénosine, tandis que la réduction peut produire des formes réduites du composé .

Applications De Recherche Scientifique

La 5’-N-Méthyl carboxamidoadénosine a une large gamme d'applications en recherche scientifique:

Chimie : Il est utilisé comme élément constitutif dans la synthèse de diverses molécules bioactives.

Biologie : Le composé est étudié pour son rôle dans les voies de signalisation cellulaire et son potentiel comme agent thérapeutique.

Médecine : Il a montré des promesses dans le traitement des maladies neurodégénératives et comme agent anti-inflammatoire.

5. Mécanisme d'action

Le mécanisme d'action de la 5’-N-Méthyl carboxamidoadénosine implique son interaction avec les récepteurs de l'adénosine, en particulier les récepteurs A1 et A2. Le composé agit comme un agoniste, se liant à ces récepteurs et modulant leur activité. Cette interaction conduit à l'inhibition de l'activité des phosphodiestérases de l'AMPc (AMP cyclique) et du GMPc (GMP cyclique), entraînant divers effets physiologiques . De plus, le composé active la voie de la protéine kinase activée par les mitogènes (MAPK), qui joue un rôle dans ses effets neuroprotecteurs .

Composés similaires:

N-Éthyl-5’-carboxamidoadénosine : Ce composé est similaire en structure mais possède un groupe éthyle au lieu d'un groupe méthyle à la position carboxamido.

5’-N-Cyclopropylcarboxamidoadénosine : Un autre dérivé avec un groupe cyclopropyle à la position carboxamido.

Unicité : La 5’-N-Méthyl carboxamidoadénosine est unique en raison de son motif de substitution spécifique, qui confère des propriétés pharmacologiques distinctes. Sa capacité à moduler les récepteurs de l'adénosine et à activer la voie MAPK en fait un composé précieux en chimie médicinale .

Mécanisme D'action

The mechanism of action of 5’-N-Methyl carboxamidoadenosine involves its interaction with adenosine receptors, particularly the A1 and A2 receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to the inhibition of cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterase activity, resulting in various physiological effects . Additionally, the compound activates the mitogen-activated protein kinase (MAPK) pathway, which plays a role in its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues of 5'-Carboxamidoadenosine

The 5'-carboxamidoadenosine scaffold is a common template for adenosine receptor agonists. Key derivatives include:

Receptor Affinity and Selectivity

- NECA: Exhibits high affinity for all adenosine receptor subtypes (A₁: Kᵢ = 14 nM; A₂A: Kᵢ = 20 nM; A₃: Kᵢ = 25 nM), making it a tool compound for pan-receptor activation .

- Methyl substitution may enhance metabolic stability by reducing susceptibility to enzymatic hydrolysis .

- CPCA : Shows ~10-fold higher A₂A selectivity than NECA, attributed to steric effects of the cyclopropyl group .

Metabolic Stability and Pharmacokinetics

- NECA: Rapidly metabolized by adenosine deaminase and nucleoside transporters, limiting its in vivo half-life .

- 5'-N-Methyl carboxamidoadenosine: The methyl group may confer partial resistance to deamination, as seen in methyl-substituted adenosine analogs like 5'-methylthioadenosine .

- 5'-Carboxamidoadenosine derivatives: Substitutions at the 5'-carboxamido nitrogen (e.g., ethyl, cyclopropyl) improve stability and blood-brain barrier penetration compared to unmodified adenosine .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.